molecular formula C11H12O3 B3153109 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 75097-97-1

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B3153109
CAS No.: 75097-97-1
M. Wt: 192.21 g/mol
InChI Key: FZQMLJICQHDHIE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 75097-97-1) is a high-purity chemical compound supplied for research and development purposes. This benzofuran derivative, with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol, serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery . The compound features a carboxylic acid functional group attached to a dihydrobenzofuran core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. This compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers value this chemical building block for constructing more complex molecular architectures, particularly in medicinal chemistry programs targeting central nervous system disorders, inflammation, and other therapeutic areas. Its structural motif is commonly exploited in developing protease inhibitors, receptor modulators, and various enzyme targets due to the rigidity and metabolic stability imparted by the 3,3-dimethyl-dihydrobenzofuran system. Handling should be conducted in accordance with all applicable laboratory safety regulations. While a complete safety data sheet was not available in the search results, researchers should consult the specific safety information provided with the product and employ appropriate personal protective equipment. The product is subject to cold-chain transportation protocols to ensure stability and quality upon receipt .

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMLJICQHDHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid with potassium permanganate . Other methods include reductive cyclization and esterification reactions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits significant anticancer properties. The compound has been shown to inhibit cell division and induce apoptosis in various cancer cell lines, including melanoma and glioblastoma. For instance, a study demonstrated that related benzofuran derivatives displayed cytotoxic effects against cancer cells in vitro .

2. Antimicrobial Properties
The benzofuran scaffold is known for its antimicrobial activities. Studies have shown that derivatives of benzofuran can inhibit the growth of bacteria and fungi. The compound's structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents .

Industrial Applications

1. Pharmaceutical Development
The compound is being explored for its potential as a lead compound in drug development due to its favorable biological activities. Its derivatives are being synthesized and evaluated for efficacy against various diseases, particularly cancers and infectious diseases .

2. Agrochemical Use
There is an increasing interest in utilizing benzofuran derivatives as agrochemicals due to their biological activity against pests and pathogens affecting crops. This application could lead to the development of novel pesticides or herbicides that are more environmentally friendly compared to conventional chemicals .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of benzofuran derivatives on human cancer cell lines. The findings indicated that certain modifications to the benzofuran structure enhanced cytotoxicity against melanoma cells significantly .

Case Study 2: Antimicrobial Activity
Research conducted on benzofuran derivatives highlighted their effectiveness against Candida albicans. The study found that specific substitutions on the benzofuran ring increased antifungal activity by several folds compared to unsubstituted analogs .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell growth and proliferation pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Substituent Position and Number
  • 2,3-Dihydrobenzo[b]furan-5-carboxylic Acid (C₉H₈O₃): Lacks methyl groups on the dihydrofuran ring, resulting in a simpler structure with a molecular weight of 164.16 g/mol.
  • 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic Acid (C₁₀H₁₀O₃) : Features a single methyl group at the 2-position. This positional isomer of the target compound may exhibit distinct conformational preferences, affecting its interactions in biological systems or crystallization behavior .
  • 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (C₁₀H₁₀O₄) : Replaces the carboxylic acid with a methoxy group at the 5-position, altering solubility and electronic properties. The methoxy group increases hydrophobicity compared to the carboxylic acid .
Complex Derivatives
  • Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid: A dimeric structure where two dihydrobenzofuran units are linked via an acetic acid bridge.
  • Eurycomalin A (C₂₄H₂₂O₆) : A natural product containing a dihydrobenzofuran core with additional substituents, including prop-1-en-2-yl groups. Its complexity underscores the diversity of bioactive benzofuran derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid* C₁₁H₁₂O₃ 192.21 3,3-dimethyl, 5-COOH Moderate (hydrophobic)
2,3-Dihydrobenzo[b]furan-5-carboxylic acid C₉H₈O₃ 164.16 5-COOH Higher (polar)
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid C₁₀H₁₀O₃ 178.18 2-methyl, 5-COOH Moderate
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C₁₀H₁₀O₄ 194.18 2-COOH, 5-OCH₃ Low (hydrophobic)

Key Challenges and Opportunities

  • Synthetic Limitations : Steric hindrance from 3,3-dimethyl groups may complicate reactions like Baeyer-Villiger oxidation, as seen in , where analogous attempts yielded complex mixtures .
  • Crystallography and Structural Analysis : SHELX software () is widely used for crystallographic refinement. The target compound’s structure could benefit from such analyses to elucidate conformational effects of dimethyl substitution .
  • Market Viability : and highlight rigorous quality specifications and cost evaluations for 3-methylbenzofuran-5-carboxylic acid. Similar frameworks would apply to the target compound, emphasizing purity and scalable synthesis .

Biological Activity

Overview

3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 75097-97-1) is a benzofuran derivative known for its diverse biological activities. Compounds in this class have been recognized for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article will explore the biological activity of this compound through various studies and research findings.

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Melting Point171-173 °C

Anticancer Properties

Research has demonstrated that benzofuran derivatives exhibit significant anticancer activity. For instance, a study on related benzofuran compounds showed promising results against human ovarian cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 12 μM) for certain derivatives . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

Antibacterial Effects

Benzofuran compounds have also been evaluated for their antibacterial properties. In a comparative study, various benzofuran derivatives were tested against multiple bacterial strains, showing varying degrees of efficacy. The presence of specific functional groups in the structure was correlated with increased antibacterial activity, indicating that modifications to the benzofuran scaffold can enhance its bioactivity.

Antioxidative Activity

The antioxidative properties of this compound have been investigated through in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, thereby potentially mitigating oxidative stress-related cellular damage .

Mechanistic Insights

The biological effects of this compound are believed to occur through several molecular mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes and proteins involved in cellular signaling pathways.
  • Gene Expression Modulation : It influences gene expression patterns that are critical in processes such as apoptosis and cell proliferation.
  • Binding Affinity : The compound exhibits binding affinity to specific receptors that may modulate pain and inflammation pathways, similar to other benzofuran derivatives .

Case Studies

  • Study on Anticancer Activity : A series of new benzofuran derivatives were synthesized and tested against human cancer cell lines. Compound 36 demonstrated significant inhibition of Src kinase with an inhibition rate of 59% at a concentration of 10 μM .
  • Antibacterial Evaluation : In a study assessing the antibacterial efficacy of benzofuran derivatives, modifications to the structure enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions could lead to a more potent antibacterial profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multistep routes involving lithiation, coupling, and cyclization. For example:

  • Step 1 : Use n-BuLi in THF at −78 °C to deprotonate a precursor, followed by reaction with a brominated aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) to form intermediate dihydrobenzofuran derivatives .
  • Step 2 : Functionalize the core structure using reagents like SOCl₂ for chlorination or AgCN for cyanation, followed by hydrolysis to yield the carboxylic acid group .
  • Cross-Coupling : Advanced methods employ palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for regioselective functionalization, using ligands like (S)-BINAP to control stereochemistry .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at C3 and dihydrobenzofuran backbone) .
  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is standard for resolving bond angles and torsional strain in dihydrobenzofuran derivatives. SHELXTL (Bruker AXS version) is recommended for high-resolution data .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the dihydrobenzofuran core be addressed?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., methoxy or sulfonyl) to control lithiation sites. For example, 7-(chlorosulfonyl) derivatives allow selective modification at the 5-position .
  • Catalytic Strategies : Employ Pd(PPh₃)₄ with cesium carbonate in toluene for Ullmann-type couplings, achieving >85% yield in arylations at sterically hindered positions .

Q. How can researchers resolve contradictions in crystallographic data for dihydrobenzofuran derivatives?

  • Methodological Answer :

  • Data Validation : Use SHELXD/SHELXE for experimental phasing to resolve ambiguities in electron density maps. For twinned crystals, apply TWIN/BASF commands in SHELXL to refine occupancy ratios .
  • Cross-Validation : Correlate crystallographic results with DFT-calculated bond lengths (e.g., C–O bond in dihydrofuran rings) and spectroscopic data (e.g., IR carbonyl stretches) .

Q. What strategies are effective for studying metabolic pathways of dihydrobenzofuran-carboxylic acid derivatives?

  • Methodological Answer :

  • In Vitro Models : Incubate the compound with liver microsomes to identify phase I metabolites (e.g., hydroxylation at C7). Use LC-HRMS to detect glucuronide conjugates, referencing analogs like 3-(hydroxymethyl)-7-methoxy-dihydrobenzofuran-carboxylic acid .
  • Isotopic Labeling : Introduce ¹³C at the methyl groups (C3) to track metabolic cleavage via mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

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